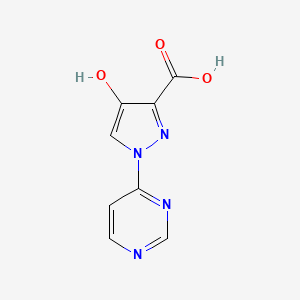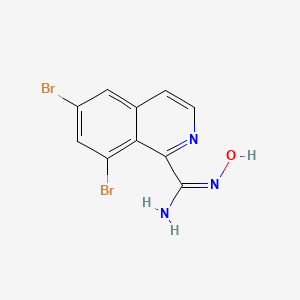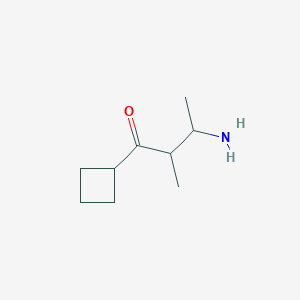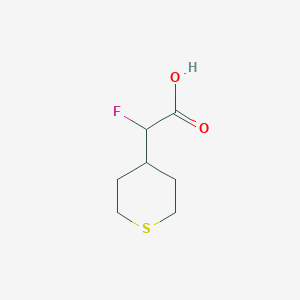![molecular formula C11H15N3O3S B13180744 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is a chemical compound with the molecular formula C11H16N3O3S It is known for its unique structure, which includes a piperazinone ring substituted with an aminomethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one typically involves the reaction of piperazin-2-one with 3-(aminomethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethylbenzenesulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazinone ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminobenzenesulfonyl)piperazin-2-one
- 4-(3-Methylbenzenesulfonyl)piperazin-2-one
- 4-(3-Chlorobenzenesulfonyl)piperazin-2-one
Uniqueness
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. Additionally, the aminomethyl group enhances its potential as a biochemical probe and therapeutic agent, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15N3O3S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-[3-(aminomethyl)phenyl]sulfonylpiperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-7-9-2-1-3-10(6-9)18(16,17)14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
InChI Key |
TYKFKPKCKAFENW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)

